2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid
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Overview
Description
2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazole ring, forming a pyrrolopyrazine scaffold. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid typically involves multi-step processes. One common method includes the following steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety or the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds share a similar scaffold and exhibit comparable biological activities.
Pyrazoline Derivatives: These compounds also contain a pyrazole ring and are known for their diverse biological activities.
Phenylpyrazoles: These compounds have a pyrazole ring bound to a phenyl group and are used in various applications.
Uniqueness
2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid is unique due to its specific structural features and potential for diverse biological activities. Its combination of a pyrrole and pyrazole ring provides a versatile scaffold for drug discovery and development.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(3-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-7(5-9(12)13)10-11-4-2-3-8(6)11/h2-5H2,1H3,(H,12,13) |
InChI Key |
MSOGMBNANCVUFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCN2N=C1CC(=O)O |
Origin of Product |
United States |
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